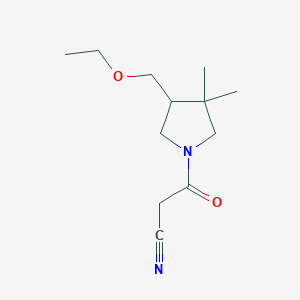

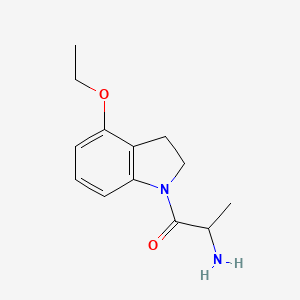

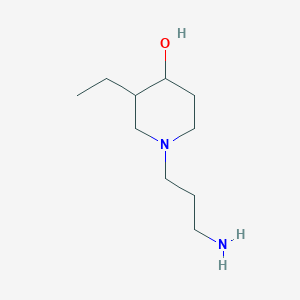

1-(2-Azidoethyl)-3-ethylpiperidin-4-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of sodium periodate, which triggers polymerization . For example, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, was polymerized using sodium periodate .

Chemical Reactions Analysis

In a study, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide) underwent polymerization triggered by sodium periodate . This process resulted in particles with a diameter of up to one micrometer .

Applications De Recherche Scientifique

Carbon-Carbon Bond Formation

One application is in the field of carbon-carbon bond formation, where hypophosphorous acid and its corresponding 1-ethylpiperidine salt have been used to mediate radical reactions in both aqueous and organic media, providing a cleaner alternative to traditional tributyltin hydride-based methodologies (Graham, Murphy, & Coates, 1999).

Nucleophilic Displacement Reactions

Another study focuses on the reactions of β-substituted amines, where 3-chloro-1-ethylpiperidine undergoes nucleophilic displacement reactions by a two-step mechanism involving a neighboring group, highlighting the compound's utility in synthetic organic chemistry (Hammer, Heller, & Craig, 1972).

Aromatase Inhibitory Activity

Research into the synthesis and evaluation of novel azabicyclo compounds for their potential as aromatase inhibitors has been conducted, indicating the relevance of ethylpiperidine derivatives in the development of drugs for endocrine therapy, particularly in hormone-dependent tumors such as breast cancer (Staněk, Alder, Belluš, Bhatnagar, Häusler, & Schieweck, 1991).

Antimalarial Activity

Compounds related to 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol have been studied for their antimalarial activity. A variety of 2-amino-3-arylpropan-1-ols and their derivatives were synthesized and evaluated against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, demonstrating moderate antiplasmodial activity (D’hooghe et al., 2011).

Thermochemical Studies

Experimental and computational studies on the thermochemistry of ethylpiperidines, including measurements of combustion energies and enthalpies of formation, contribute to a deeper understanding of the physical properties of such compounds (Silva, Cabral, & Gomes, 2006).

Orientations Futures

While specific future directions for “1-(2-Azidoethyl)-3-ethylpiperidin-4-ol” are not available, related compounds have been studied for their potential applications in various fields. For example, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide) has been used in scientific research .

Mécanisme D'action

Target of Action

The compound contains an azido group and a piperidine ring. Azido groups are often used in click chemistry, a type of chemical reaction designed for easy and specific joining of components . Piperidine is a common structural element in many pharmaceuticals and its derivatives can interact with various biological targets .

Mode of Action

The piperidine ring could also interact with biological targets through non-covalent interactions .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been used in the synthesis of various bioactive molecules .

Pharmacokinetics

The presence of the azido group could potentially affect its absorption, distribution, metabolism, and excretion (adme) properties .

Action Environment

The stability and efficacy of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The azido group, for example, is sensitive to certain conditions and can undergo various reactions .

Propriétés

IUPAC Name |

1-(2-azidoethyl)-3-ethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O/c1-2-8-7-13(5-3-9(8)14)6-4-11-12-10/h8-9,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDMNVATDNEJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479102.png)

![3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479103.png)

![9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479104.png)

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)

![3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479108.png)

![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)